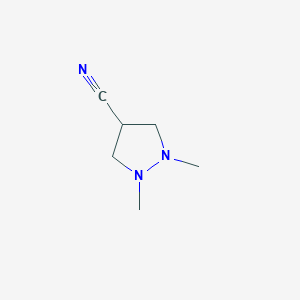

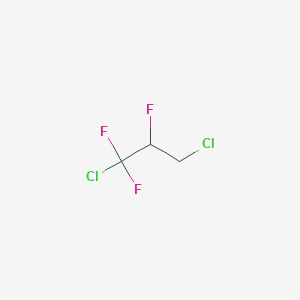

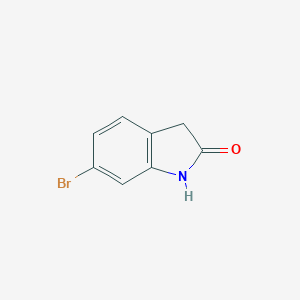

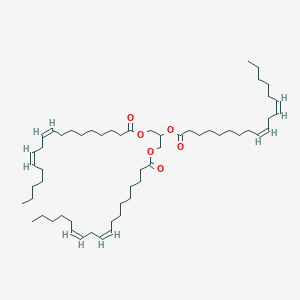

![molecular formula C8H8N2 B126961 2-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 113975-37-4](/img/structure/B126961.png)

2-methyl-1H-pyrrolo[3,2-c]pyridine

Overview

Description

2-Methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H8N2. It is an azaindole derivative, characterized by a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Mechanism of Action

Target of Action

The primary targets of 2-methyl-1H-pyrrolo[3,2-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

This compound interacts with FGFRs, leading to significant changes in the cells. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

The compound exhibits potent FGFR inhibitory activity. In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Biochemical Analysis

Biochemical Properties

It has been suggested that it can be used as a biological material or organic compound for life science related research .

Cellular Effects

Preliminary biological evaluations of 1H-pyrrolo[3,2-c]pyridine derivatives have shown that they display moderate to excellent antitumor activities against various cancer cell lines . For example, one derivative, 10t, exhibited potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM .

Molecular Mechanism

It has been suggested that 1H-pyrrolo[3,2-c]pyridine derivatives can interact with tubulin by forming hydrogen bonds with colchicine sites Thra179 and Asnb349 .

Temporal Effects in Laboratory Settings

It has been reported that 1H-pyrrolo[3,2-c]pyridine derivatives can potently inhibit tubulin polymerisation at concentrations of 3µM and 5µM .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H-pyrrolo[3,2-c]pyridine typically involves cyclization reactions. One common method includes the cyclization of 2-aminopyridine with acetylenic compounds under acidic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as the Fischer indole synthesis or Madelung synthesis. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Often carried out with hydrogen gas in the presence of a palladium catalyst.

Substitution: Commonly involves halogenation, nitration, and sulfonation reactions

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst

Major Products: The major products formed from these reactions include halogenated derivatives, nitro compounds, and sulfonated derivatives, which are valuable intermediates in further chemical synthesis .

Scientific Research Applications

2-Methyl-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Comparison with Similar Compounds

- 1H-pyrrolo[2,3-b]pyridine

- 1H-pyrrolo[3,4-c]pyridine

- Pyrrolopyrazine derivatives

Comparison: Compared to these similar compounds, 2-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl group at the 2-position enhances its lipophilicity and potentially its ability to interact with lipid membranes .

Properties

IUPAC Name |

2-methyl-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-4-7-5-9-3-2-8(7)10-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEAZIPYGNUYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554999 | |

| Record name | 2-Methyl-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113975-37-4 | |

| Record name | 2-Methyl-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.